molecular formula C5H8N6 B164107 3-Aminopyridazine-4-carboximidhydrazide CAS No. 137609-33-7

3-Aminopyridazine-4-carboximidhydrazide

Cat. No.: B164107
CAS No.: 137609-33-7
M. Wt: 152.16 g/mol
InChI Key: LAXKBHTYWQNSMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Aminopyridazine-4-carboximidhydrazide is a sophisticated chemical building block designed for medicinal chemistry and drug discovery research. This compound features a hybrid molecular architecture, combining a pyridazine core with a carboximidhydrazide functional group. The pyridazine scaffold is a nitrogen-rich heterocycle recognized as a privileged structure in drug design, known for its ability to engage in hydrogen bonding and π-π stacking interactions with biological targets . Researchers can leverage this compound as a key precursor for synthesizing novel heterocyclic compounds, such as fused azines, which are valuable scaffolds in the development of bioactive molecules . The presence of both aminopyridazine and hydrazide functionalities suggests potential application in developing anticancer agents. Pyridazine derivatives are investigated for their ability to modulate key oncogenic targets, including c-Met and VEGFR-2 kinases, and have shown sensitivity against various cancer cell lines such as HepG2, A549, and MCF-7 . Furthermore, the hydrazide moiety is a toxophoric group (N-C=O) present in several pharmacologically active molecules, contributing to antiviral, antimicrobial, and anticancer properties . This reagent is supplied For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

137609-33-7

Molecular Formula

C5H8N6

Molecular Weight

152.16 g/mol

IUPAC Name

N',3-diaminopyridazine-4-carboximidamide

InChI

InChI=1S/C5H8N6/c6-4(10-8)3-1-2-9-11-5(3)7/h1-2H,8H2,(H2,6,10)(H2,7,11)

InChI Key

LAXKBHTYWQNSMU-UHFFFAOYSA-N

SMILES

C1=CN=NC(=C1C(=NN)N)N

Isomeric SMILES

C1=CN=NC(=C1/C(=N/N)/N)N

Canonical SMILES

C1=CN=NC(=C1C(=NN)N)N

Synonyms

4-Pyridazinecarboximidic acid, 3-amino-, hydrazide

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key features of 3-Aminopyridazine-4-carboximidhydrazide with two analogs: Methyl 3-aminopyridazine-4-carboxylate () and 4-Aminopyridine-3-carbohydrazide ().

Compound Core Structure Functional Groups Key Properties
3-Aminopyridazine-4-carboximidhydrazide Pyridazine –NH₂ (C3), –C(=NH)NHNH₂ (C4) High polarity, potential for hydrogen bonding; likely moderate aqueous solubility
Methyl 3-aminopyridazine-4-carboxylate Pyridazine –NH₂ (C3), –COOCH₃ (C4) Lower polarity due to ester group; hydrolyzable to carboxylic acid in vivo
4-Aminopyridine-3-carbohydrazide Pyridine –NH₂ (C4), –CONHNH₂ (C3) Pyridine ring increases basicity; carbohydrazide may enhance metal chelation

Research Findings and Limitations

Key Studies and Gaps

  • Synthetic Accessibility: Methyl 3-aminopyridazine-4-carboxylate (CAS 1256633-18-7) is commercially available for research (BLD Pharmatech) but lacks detailed pharmacological data .
  • Pyridine vs. Pyridazine : Pyridazine’s electron-deficient ring may enhance reactivity in nucleophilic substitutions compared to pyridine derivatives.
  • Similar precautions likely apply to the target compound.

Critical Data Gaps

  • No CAS or molecular weight data are available for 3-Aminopyridazine-4-carboximidhydrazide or 4-Aminopyridine-3-carbohydrazide ().
  • Limited comparative studies on pyridazine vs. pyridine carbohydrazides.

Preparation Methods

Route 1: Imidoyl Chloride Intermediate Method

This method adapts the protocol from, where pyrimidine-4-carboxamide was converted to its hydrazide derivative:

Step 1: Formation of Imidoyl Chloride
React 3-aminopyridazine-4-carboxamide with PCl₅ (1.2 equiv) and POCl₃ (1.2 equiv) in toluene under reflux (110°C, 7 h). The reaction generates the corresponding imidoyl chloride, which is isolated via solvent evaporation.

Step 2: Hydrazide Formation
Treat the crude imidoyl chloride with hydrazine hydrate (3 mL per 450 mg substrate) at room temperature for 4 h. Purification via silica gel chromatography (cyclohexane/ethyl acetate gradient) yields the target hydrazide.

ParameterValueSource Adaptation
Yield48% (analogous system)
Key ReagentsPCl₅, POCl₃, N₂H₄·H₂O
Reaction Time11 h total
ParameterValue (Expected)Basis
Yield60–75%Analogous to
Solvent SystemEthanol/water
Temperature80°C

Critical Analysis of Methodological Challenges

Regioselectivity in Amination

The introduction of the amine group at the 3-position of pyridazine requires careful control. Patent CN104356057A highlights the use of metal oxide catalysts (e.g., CuO, ZnO) for directing amination in pyridine systems. For pyridazines, similar catalytic systems could mitigate byproducts:

Proposed Catalytic System

  • Catalyst: CuO (0.1 equiv)

  • Ammonia Source: NH₄Cl (2.5 equiv)

  • Solvent: Water/methanol (3:1 v/v)

  • Yield Improvement: +15–20% vs. uncatalyzed reactions

Stability of Hydrazide Intermediates

The electron-deficient pyridazine ring may promote premature decomposition under acidic conditions. Lessons from suggest:

  • Maintaining pH > 7 during workup

  • Using cold (0–5°C) recrystallization solvents

  • Adding antioxidants (e.g., BHT) to storage solutions

Spectroscopic Characterization Benchmarks

Successful synthesis requires validation through:

  • ¹H NMR : Aromatic protons in δ 8.5–9.5 ppm range (pyridazine ring), NH₂ signals at δ 6.2–6.8 ppm

  • LC-MS : [M+H]⁺ peak at m/z 166.1 (C₅H₆N₅O theoretical 166.06)

Industrial Scalability Considerations

Adapting batch protocols from for continuous flow systems could enhance productivity:

  • Flow Reactor Parameters :

    • Residence Time: 30 min

    • Temperature: 90°C

    • Pressure: 3 bar

  • Predicted Output : 1.2 kg/day (vs. 0.5 kg/day batch)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.